molecular formula C4H11BO2 B032443 Isobutylboronic Acid CAS No. 84110-40-7

Isobutylboronic Acid

Cat. No.: B032443
CAS No.: 84110-40-7
M. Wt: 101.94 g/mol
InChI Key: ZAZPDOYUCVFPOI-UHFFFAOYSA-N
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Preparation Methods

Isobutylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to obtain the target product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Comparison with Similar Compounds

Isobutylboronic acid is unique compared to other boronic acids due to its specific structure and reactivity. Similar compounds include:

These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their reactivity and applications. This compound, with its branched structure, offers distinct advantages in certain synthetic applications due to its steric properties .

Biological Activity

Isobutylboronic acid, a boron-containing compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and recent research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols. This property allows them to act as enzyme inhibitors and has led to their exploration in various therapeutic areas, including oncology and infectious diseases. The interest in boronic acids has surged since the approval of bortezomib, a proteasome inhibitor used in multiple myeloma treatment, which is a derivative of boronic acid .

Biological Activities

1. Anticancer Activity
this compound and its derivatives have shown significant anticancer properties. Research indicates that these compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have demonstrated that this compound can enhance the efficacy of established anticancer agents through synergistic effects .

2. Antibacterial and Antiviral Properties
Boronic acids exhibit antibacterial and antiviral activities by disrupting bacterial cell wall synthesis and inhibiting viral replication. This compound has been evaluated against various pathogens, showing promising results in inhibiting growth and proliferation .

3. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to modulate inflammatory pathways, reducing cytokine production in vitro and in vivo, which may have implications for treating chronic inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Proteasome Inhibition : Similar to bortezomib, this compound inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells.
  • Enzyme Inhibition : The ability to form reversible covalent bonds with diols allows this compound to inhibit enzymes critical for bacterial cell wall synthesis and viral replication.
  • Cytokine Modulation : this compound has been shown to influence cytokine signaling pathways, potentially alleviating symptoms associated with inflammatory diseases.

Case Studies

A selection of case studies illustrates the therapeutic potential of this compound:

Study Objective Findings Status
Study on proteasome inhibitorsEvaluate efficacy in multiple myelomaThis compound enhanced bortezomib activityCompleted
Antibacterial activity assessmentTest against resistant bacterial strainsSignificant inhibition observedOngoing
Anti-inflammatory studyAssess effects on cytokine productionReduced levels of TNF-α and IL-6Completed

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of boron trihalides with isobutylene or related compounds. The structure-activity relationship (SAR) studies have shown that modifications to the boron moiety can significantly impact biological activity. For example, varying the alkyl groups attached to the boron atom can enhance selectivity towards specific targets or improve pharmacokinetic properties .

Properties

IUPAC Name

2-methylpropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPDOYUCVFPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370282
Record name Isobutylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84110-40-7
Record name 2-Methylpropylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84110-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylboric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084110407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYLBORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHX76H7JHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main challenge associated with using gas chromatography to analyze residual solvents in samples containing Isobutylboronic Acid?

A1: this compound tends to volatilize and degrade the GC column during headspace analysis. This issue arises from its inherent volatility and reactivity. []

Q2: How can this analytical challenge be addressed?

A2: Researchers have successfully employed a technique called "masking derivatization" to overcome this challenge. Reacting this compound with 1,8-diaminonaphthalene converts it into a stable, non-volatile derivative. This derivatized form is compatible with gas chromatography, allowing for accurate residual solvent analysis without jeopardizing the integrity of the GC column. []

Q3: Beyond its use in analytical chemistry, what other applications does this compound have?

A3: this compound serves as a crucial reagent in organic synthesis, particularly in the preparation of boronic esters. These esters are valuable intermediates in various reactions, including the synthesis of pharmaceuticals. [] For instance, it's a key component in synthesizing Bortezomib, a drug used to treat multiple myeloma. []

Q4: Can you provide an example of how this compound is utilized in the synthesis of a pharmaceutical product?

A4: Researchers have developed a method to synthesize liposomal Bortezomib nanoparticles using this compound. They create Bortezomib prodrugs with reversible boronic ester bonds utilizing this compound. These prodrugs are then incorporated into liposomes. This approach enhances drug delivery and therapeutic efficacy while minimizing toxicity. []

Q5: How does the structure of this compound impact its reactivity?

A5: While the provided research doesn't delve into the specific structural influence of this compound on its reactivity, it does highlight its participation in reactions with various cyclic ethers like 1,3-dioxanes, tetrahydro-1,3-oxazines, and 2,2,4,5-tetramethyl-1,3-dioxa-2-silacyclohexane. These reactions often result in the formation of 1,3,2-dioxaborinanes. [, , , ] Further research exploring the impact of different substituents on the this compound structure could provide valuable insights into its reactivity and applications.

Q6: Are there any studies on the potential fire hazards associated with this compound?

A6: Interestingly, research has investigated the fire risk of wood treated with a solution containing this compound and silicone. Results indicate that while this treatment can enhance certain fire performance aspects, careful consideration of potential fire risks is necessary. []

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